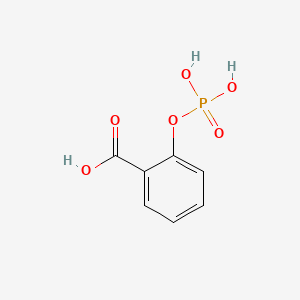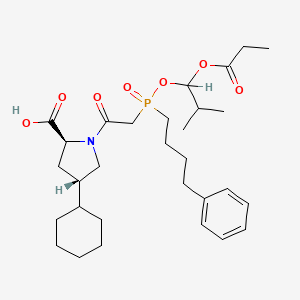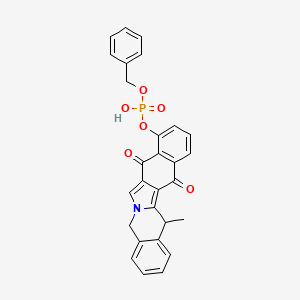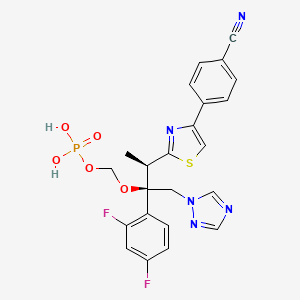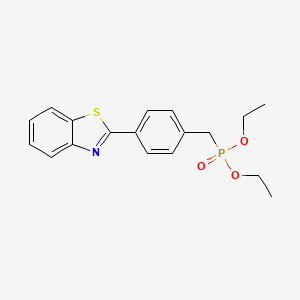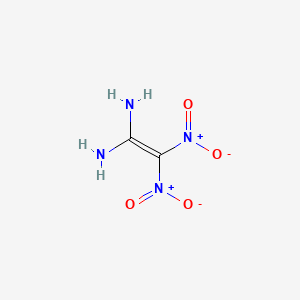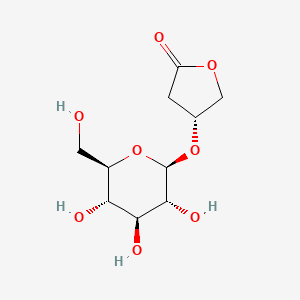
Kinsenoside
Übersicht
Beschreibung
Kinsenoside is a bioactive compound primarily isolated from plants of the genus Anoectochilus, such as Anoectochilus roxburghii, Anoectochilus formosanus, and Anoectochilus koshunensis . This compound exhibits a variety of biological activities and pharmacological effects, including hepatoprotective, anti-hyperglycemic, anti-hyperliposis, anti-inflammatory, vascular protective, and anti-osteoporosis effects . Its chemical formula is C10H16O8, and it has a molecular weight of 264.229 .
Wissenschaftliche Forschungsanwendungen
Kinsenosid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Kinsenosid entfaltet seine Wirkungen über mehrere molekulare Ziele und Signalwege. Es reduziert oxidativen Stress, hemmt den Stress des endoplasmatischen Retikulums und reguliert die AMPK-abhängige Autophagie . Diese Aktionen tragen zu seiner schützenden Wirkung gegen Leberschäden und andere Erkrankungen bei .
Wirkmechanismus
Kinsenoside exerts its effects through multiple molecular targets and pathways. It reduces oxidative stress, inhibits endoplasmic reticulum stress, and regulates AMPK-dependent autophagy . These actions contribute to its protective effects against liver damage and other conditions .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Kinsenoside interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse pharmacological effects . It has been shown to exhibit potent anti-inflammatory and anti-oxidative abilities
Cellular Effects
This compound has multiple effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce ethanol-induced lipid accumulation in AML12 cells .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It has been observed that this compound concentration-dependently reduces ethanol-induced lipid accumulation in AML12 cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound was administered orally at a dose of 100 and 300 mg/kg once a day after 2nd booster injection in a study, showing significant reduction in paw swelling and arthritic score
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are still being researched. It is known that this compound has a role in inflammation signaling and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being researched. It is known that this compound has a role in inflammation signaling and oxidative stress .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being researched. It is known that this compound has a role in inflammation signaling and oxidative stress .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Kinsenosid kann effizient durch einen chemo-enzymatischen Ansatz synthetisiert werden. Die Aglycone, ®- und (S)-3-Hydroxy-γ-butyrolacton, werden aus D- und L-Apfelsäure durch einen vierstufigen chemischen Ansatz mit einer Ausbeute von 75 % hergestellt . Diese Butyrolactone werden dann unter Verwendung von β-D-Glucosidase als Katalysator in einem homogenen organisch-wässrigen System glycosidiert, wodurch unter optimierten enzymatischen Bedingungen Ausbeuten von 16,8 % erzielt werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Kinsenosid beinhaltet die Extraktion aus Anoectochilus-Arten. Der Extraktionsprozess umfasst das Trocknen des Pflanzenmaterials, gefolgt von Lösungsmittelextraktion, Konzentration und Reinigung unter Verwendung chromatographischer Techniken .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kinsenosid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3) durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Kinsenosid wird häufig mit anderen ähnlichen Verbindungen wie Goodyeroside A verglichen, das ein Epimer von Kinsenosid ist . Beide Verbindungen zeigen schützende Wirkungen auf Leberzellen und besitzen entzündungshemmende und antihyperglykämische Eigenschaften . Kinsenosid ist aufgrund seiner breiteren Palette biologischer Aktivitäten und höheren Wirksamkeit in bestimmten therapeutischen Anwendungen einzigartig .
Ähnliche Verbindungen:
- Goodyeroside A
- Ginsenoside (aus Panax ginseng)
- Weitere Glucoside, die aus Anoectochilus-Arten isoliert wurden
Kinsenosid zeichnet sich durch seine vielfältigen pharmakologischen Wirkungen und das Potenzial für die Entwicklung neuer Medikamente aus .
Eigenschaften
IUPAC Name |
(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPWBMWFIVRPS-ZGSHZZHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164895 | |
| Record name | Kinsenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151870-74-5 | |
| Record name | Kinsenoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151870-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kinsenoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151870745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinsenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kinsenoside exert its anti-inflammatory effects?
A1: this compound has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), monocyte chemoattractant protein 1 (MCP-1), and macrophage migration inhibitory factor (MIF). [, , , ] Research suggests that it achieves this by suppressing the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, , ] Specifically, this compound inhibits NF-κB translocation to the nucleus by both IκBα-dependent and -independent pathways. [] It also inhibits LPS-induced phosphorylation of IκBα and reduces the protein expression of phosphorylated mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. []
Q2: What is the role of this compound in regulating oxidative stress?
A2: this compound exhibits antioxidant activity by scavenging hydroxyl radicals and enhancing the activity of antioxidant enzymes. [, ] It has been shown to protect against oxidative stress-induced cell death in various cell types, including retinal pigment epithelium (RPE) cells and nucleus pulposus cells (NPCs). [, ] Notably, this compound activates the Akt/Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a crucial enzyme involved in cellular defense against oxidative damage. [, ]
Q3: How does this compound impact liver fibrosis?
A3: Studies have shown that this compound can alleviate liver fibrosis induced by various factors, including thioacetamide (TAA), radiation, and alcohol consumption. [, , ] It exerts its anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cells responsible for extracellular matrix deposition in liver fibrosis. [] Mechanistically, this compound downregulates connective tissue growth factor (CTGF) expression through the TGF-β1/Smad signaling pathway, thereby inhibiting HSC activation and collagen production. []
Q4: What evidence supports the potential of this compound in treating cholestasis?
A4: Research indicates that this compound can alleviate 17α-ethinylestradiol-induced cholestatic liver injury in rats by inhibiting inflammatory responses and regulating bile acid homeostasis. [] It reduces the expression of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting NF-κB p65 activation. [] Furthermore, this compound enhances the expression of the farnesoid X receptor (FXR) and modulates the expression of bile acid transporters, such as BSEP and NTCP, contributing to the maintenance of bile acid homeostasis. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H18O8, and its molecular weight is 266.24 g/mol. []
Q6: What are the challenges associated with this compound extraction and how can they be addressed?
A6: Traditional extraction methods often result in low yields of this compound due to its sensitivity to certain solvents and conditions. [] To address this, researchers have explored alternative extraction techniques, such as ultrasound-assisted extraction (UAE), which has been shown to significantly improve the extraction yield of this compound. [] Optimization of extraction parameters, including solvent concentration, liquid-solid ratio, and temperature, can further enhance the efficiency of this compound extraction. []
Q7: How does this compound impact lipid metabolism and what are its implications for treating hyperlipidemia?
A7: this compound has shown promising antihyperlipidemic effects in animal models. [, ] In high-fat diet-fed rats, this compound significantly reduced body weight, liver weight, and triglyceride levels in the liver. [] Similarly, in aurothioglucose-induced obese mice, this compound suppressed body weight gain, ameliorated liver steatosis, and reduced the deposition of uterine fat pads. [] These findings suggest that this compound may be a potential therapeutic agent for managing hyperlipidemia and related metabolic disorders.
Q8: What is the role of this compound in bone health and osteoporosis?
A8: While specific studies on this compound's effect on bone health are limited, its anti-inflammatory and antioxidant properties, coupled with its positive impact on lipid metabolism, suggest a potential role in managing osteoporosis. [] Further research is warranted to investigate its direct effects on bone cells, bone mineral density, and fracture risk.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



